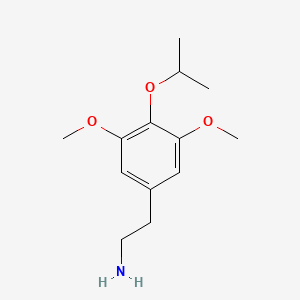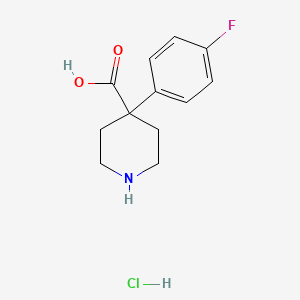
异丙氧甲斯卡林
描述
Isoproscaline, also known as 4-isopropoxy-3,5-dimethoxyphenethylamine, is a chemical compound belonging to the class of phenethylamines. It is an analog of mescaline and is closely related to proscaline. Isoproscaline was first synthesized by David E. Nichols and is known for its hallucinogenic, psychedelic, and entheogenic effects .
科学研究应用
Isoproscaline has been explored in various scientific research applications, including:
Chemistry: Studying the structure-activity relationship of phenethylamines and their analogs.
Biology: Investigating the interaction of isoproscaline with serotonin receptors.
Medicine: Exploring potential therapeutic uses of isoproscaline and its analogs in treating psychiatric disorders.
Industry: Limited industrial applications due to its status as a research chemical.
作用机制
Target of Action
Isoproscaline, an analog of mescaline, primarily targets the 5-HT2A serotonin receptor in the brain . This receptor is a part of the serotonin system that plays a key role in regulating mood, cognition, and perception .
Mode of Action
Isoproscaline acts as an agonist at the 5-HT2A serotonin receptor . This means it binds to this receptor and activates it, mimicking the action of serotonin. This activation is believed to lead to the hallucinogenic effects associated with Isoproscaline .
Biochemical Pathways
It’s known that the activation of the 5-ht2a receptor can lead to various downstream effects, including the release of other neurotransmitters and changes in neural activity . These effects can alter perception and cognition, leading to the psychedelic effects of Isoproscaline .
Pharmacokinetics
It’s known that the effects of isoproscaline can last for 10-16 hours, suggesting that it may have a relatively long half-life .
Result of Action
The activation of the 5-HT2A receptor by Isoproscaline leads to a range of effects at the molecular and cellular level. These include changes in neural activity and the release of various neurotransmitters . At the behavioral level, these changes manifest as alterations in perception and cognition, leading to the psychedelic effects of Isoproscaline .
生化分析
Biochemical Properties
Isoproscaline plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT2A serotonin receptor, which is a common mechanism shared by many hallucinogenic tryptamines and phenethylamines . This interaction leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling pathways. Isoproscaline also interacts with other serotonin receptors, including 5-HT2C and 5-HT1A, albeit with varying affinities .
Cellular Effects
Isoproscaline influences various types of cells and cellular processes. It primarily affects neurons in the brain by modulating cell signaling pathways associated with serotonin receptors. The activation of 5-HT2A receptors by isoproscaline leads to changes in gene expression and alterations in cellular metabolism . These effects contribute to the compound’s hallucinogenic and psychedelic properties. Additionally, isoproscaline’s interaction with serotonin receptors can influence neurotransmitter release and synaptic plasticity, further impacting cell function .
Molecular Mechanism
The molecular mechanism of isoproscaline involves its binding to the 5-HT2A serotonin receptor. Upon binding, isoproscaline acts as an agonist, leading to the activation of the receptor and subsequent intracellular signaling pathways . This activation results in the modulation of various downstream effectors, including changes in gene expression and enzyme activity. The compound’s ability to activate 5-HT2A receptors is a key factor in its hallucinogenic and entheogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoproscaline have been observed to change over time. The compound is relatively stable under standard conditions, but its effects can vary depending on the duration of exposure and the experimental setup . Long-term studies have shown that isoproscaline can induce persistent changes in cellular function, including alterations in gene expression and cellular metabolism
Dosage Effects in Animal Models
The effects of isoproscaline vary with different dosages in animal models. At lower doses, the compound induces mild hallucinogenic effects, while higher doses can lead to more pronounced psychedelic experiences . Threshold effects have been observed, with significant changes in behavior and cellular function occurring at specific dosage levels . High doses of isoproscaline can also result in toxic or adverse effects, including neurotoxicity and alterations in cardiovascular function .
Metabolic Pathways
Isoproscaline is involved in various metabolic pathways, primarily through its interaction with enzymes responsible for its biotransformation. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The exact metabolic pathways and the role of specific enzymes in isoproscaline metabolism are still being studied .
Transport and Distribution
Isoproscaline is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, isoproscaline can interact with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution is influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of isoproscaline is primarily within the cytoplasm and cellular membranes. It can interact with various organelles, including the endoplasmic reticulum and mitochondria, influencing their function and activity . Post-translational modifications and targeting signals play a role in directing isoproscaline to specific subcellular compartments, where it can exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isoproscaline typically involves the alkylation of 3,5-dimethoxy-4-hydroxyphenethylamine with isopropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is then heated to facilitate the alkylation process, resulting in the formation of isoproscaline .
Industrial Production Methods: Industrial production methods for isoproscaline are not well-documented due to its status as a research chemical. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to achieve high yield and purity.
化学反应分析
Types of Reactions: Isoproscaline undergoes various chemical reactions, including:
Oxidation: Isoproscaline can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert isoproscaline to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of isoproscaline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated isoproscaline derivatives.
相似化合物的比较
- Proscaline
- Escaline
- Allylescaline
- Methallylescaline
- TMA-2
- TMA-6
属性
IUPAC Name |
2-(3,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9(2)17-13-11(15-3)7-10(5-6-14)8-12(13)16-4/h7-9H,5-6,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNHYNYMUORHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1OC)CCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215088 | |
| Record name | Isoproscaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64778-72-9 | |
| Record name | 3,5-Dimethoxy-4-(1-methylethoxy)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64778-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproscaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064778729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoproscaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROSCALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W67II88GC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[3-(2,3-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1659285.png)
![2-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]naphthalene](/img/structure/B1659286.png)
![2-Methoxy-4-methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]benzene](/img/structure/B1659287.png)
![1-Ethoxy-2-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659288.png)
![1,3-Dichloro-2-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B1659289.png)

![8-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethoxy]quinoline](/img/structure/B1659296.png)
![2,4-Dichloro-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659299.png)

![1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-2,4-dimethylbenzene](/img/structure/B1659302.png)

![1,2-Dichloro-3-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene](/img/structure/B1659305.png)
![1-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659307.png)
![1-Ethoxy-2-[2-(2-{2-[(propan-2-yl)oxy]phenoxy}ethoxy)ethoxy]benzene](/img/structure/B1659308.png)
